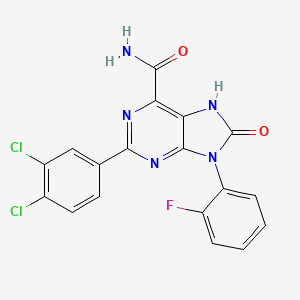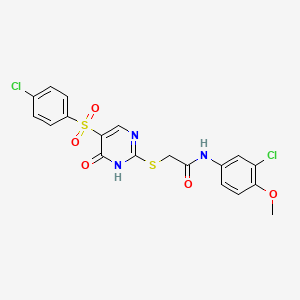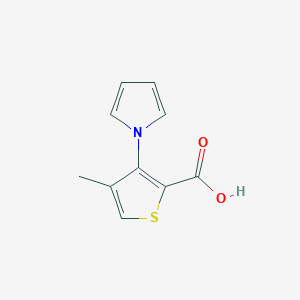
(2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, also known as ML297, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. Additionally, future directions for ML297 research will be discussed.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research efforts have been directed toward the synthesis and structural characterization of compounds with similar structural motifs to "(2-Chlorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone". These studies are crucial for understanding the chemical properties and potential applications of such compounds. For example, the synthesis of novel aryloxyethylamine derivatives has demonstrated their potential neuroprotective effects against glutamate-induced cell death in PC12 cells, highlighting the importance of structural analysis in identifying promising neuroprotective agents (Zhong et al., 2020).
Molecular Interaction and Biological Evaluation
The molecular interaction and biological evaluation of structurally related compounds have been a significant focus. These studies aim to understand the binding affinities and biological activities of compounds, which can lead to the development of new therapeutic agents. For instance, research on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor provides insights into the structural requirements for antagonist activity, which could inform the design of new drugs targeting this receptor (Shim et al., 2002).
Antimicrobial and Antituberculosis Activities
Several studies have synthesized and evaluated the antimicrobial and antituberculosis activities of compounds bearing structural similarities to "this compound". These research efforts are crucial for the discovery of new antimicrobial agents. For example, the synthesis and in vitro antimicrobial activity assessment of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have revealed compounds with promising antibacterial and antifungal properties, indicating potential applications in combating infectious diseases (Mallesha & Mohana, 2014).
properties
IUPAC Name |
(2-chlorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-24-16-6-8-17(9-7-16)25-14-15-10-12-22(13-11-15)20(23)18-4-2-3-5-19(18)21/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLDXKPJPJDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)




![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)

![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)
